Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of a fluorine atom and a benzyl group in its structure makes it a unique and interesting compound for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate typically involves the reaction of 1-benzyl-3-fluoroazetidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate is not well-documented. it is likely to interact with various molecular targets through its functional groups. The benzyl group can participate in hydrophobic interactions, while the fluoro group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate can be compared with other azetidine derivatives such as:
Methyl 1-benzylazetidine-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 1-benzyl-3-chloroazetidine-3-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical properties and reactivity.
Methyl 1-benzyl-3-hydroxyazetidine-3-carboxylate: Contains a hydroxyl group instead of fluorine, which can significantly alter its chemical and biological properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 1-benzyl-3-fluoroazetidine-3-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(13)8-14(9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
AIAUVPIAIBHFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
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